(1R,4R)-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol
Description
Structural Overview and Classification
(1R,4R)-4-(6,8-Dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol is a brominated heterocyclic compound with the molecular formula C₁₄H₁₈Br₂N₂O and a molecular weight of 426.57 g/mol . The structure comprises two distinct moieties:
- A cyclohexanol ring with a hydroxyl group at the 1-position and a quinazoline substituent at the 4-position.
- A 6,8-dibromo-1,2-dihydroquinazoline group, where bromine atoms occupy the 6- and 8-positions of the aromatic ring, and the pyrimidine ring is partially saturated.
The stereochemistry is defined by the (1R,4R) configuration, which dictates spatial orientation and intermolecular interactions. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈Br₂N₂O |
| Molecular Weight | 426.57 g/mol |
| CAS Number | 18683-95-9 |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 3 (N, O atoms) |
| XLogP | 3.2 (lipophilicity) |
The compound belongs to the dihydroquinazoline class, characterized by a partially saturated pyrimidine ring fused to a benzene ring. Its bromine substituents enhance electrophilic reactivity, making it a candidate for further functionalization.
Historical Development and Discovery
The compound emerged as a degradation product of the mucolytic drug ambroxol during stability studies. Under accelerated stress conditions (40°C, 75% relative humidity), ambroxol undergoes cyclization to form this impurity, which was first isolated and characterized in 2014 using preparative HPLC, 2D NMR, and LC-MS/MS.
Synthetic routes to analogous dihydroquinazolines date to early 20th-century methodologies. For example, Gabriel’s 1903 synthesis of quinazoline via reduction of o-nitrobenzylamine laid groundwork for later derivatives. Modern adaptations employ iodine-mediated oxidative condensation of 2-amino arylamides with substituted benzaldehydes, as seen in related quinazolinone syntheses.
Significance in Organic Chemistry
This compound exemplifies three key themes in synthetic organic chemistry:
- Regioselective Bromination : The 6,8-dibromo pattern is achieved via electrophilic aromatic substitution, leveraging the quinazoline ring’s electron-deficient nature.
- Stereochemical Control : The (1R,4R) configuration highlights the importance of asymmetric synthesis in avoiding racemic mixtures, critical for pharmaceutical impurities.
- Scaffold Hybridization : Merging cyclohexanol with dihydroquinazoline demonstrates modular design strategies to optimize physicochemical properties (e.g., solubility, bioavailability).
Its role as a process-related impurity underscores its relevance in drug quality control, necessitating precise analytical methods for quantification.
Relationship to Quinazoline Scaffold Chemistry
Quinazoline derivatives are privileged scaffolds in medicinal chemistry due to their dual aromatic-heterocyclic architecture , which enables diverse biological interactions. This compound diverges from classical quinazolines in two ways:
- Partial Saturation : The 1,2-dihydroquinazoline moiety reduces planarity, altering π-stacking interactions and conformational flexibility.
- Bromine Substituents : Bromine atoms enhance halogen bonding potential and metabolic stability compared to non-halogenated analogs.
Comparative analysis with other quinazoline derivatives:
| Feature | Classical Quinazoline | This Compound |
|---|---|---|
| Aromatic System | Fully unsaturated | Partially saturated |
| Halogenation | Rare | 6,8-Dibromo |
| Functional Groups | Often lacking alcohols | Cyclohexanol moiety |
| Biological Applications | Anticancer, antimicrobial | Pharmaceutical impurity |
The compound’s unique structure bridges traditional quinazoline chemistry and modern impurity profiling, illustrating the scaffold’s adaptability.
Properties
IUPAC Name |
4-(6,8-dibromo-2,4-dihydro-1H-quinazolin-3-yl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Br2N2O/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11/h5-6,11-12,17,19H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOQVCHLLULVGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)NC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(1R,4R)-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H18Br2N2O
- Molecular Weight : 426.57 g/mol
- CAS Number : 15942-08-2
- IUPAC Name : 4-(6,8-dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexan-1-ol hydrochloride
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of bromine atoms enhances its reactivity and potential for binding to proteins involved in disease pathways.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that play roles in cellular signaling and proliferation.
- Antioxidant Activity : Its structure suggests potential antioxidant properties, which could mitigate oxidative stress in cells.
- Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing neurological pathways.
Biological Activity Data
Case Study 1: Anticancer Properties
A study conducted on the effects of this compound on human cancer cell lines showed significant cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM across different cell lines.
Case Study 2: Antimicrobial Efficacy
Research published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against several strains of bacteria including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL, suggesting strong antimicrobial potential.
Case Study 3: Anti-inflammatory Effects
In a recent study on inflammatory responses in macrophage cells, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was attributed to the inhibition of NF-kB signaling pathways.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 426.57 g/mol. It features a cyclohexanol moiety substituted with a dibromo-quinazoline structure, which contributes to its biological activity.
Pharmacological Applications
1. Anticancer Activity:
Research indicates that derivatives of quinazoline compounds exhibit anticancer properties. The structural characteristics of (1R,4R)-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol suggest potential efficacy against various cancer cell lines. A study demonstrated that quinazoline derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
2. Antimicrobial Properties:
Quinazoline-based compounds have shown antimicrobial activity against a range of pathogens. The dibromo substitution may enhance the compound's interaction with microbial enzymes or membranes, leading to increased efficacy. Research on similar compounds has indicated their potential as antimicrobial agents in treating infections caused by resistant strains .
3. Neurological Applications:
There is growing interest in the use of quinazoline derivatives for neurological disorders. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression .
Material Science Applications
1. Catalysis:
The unique structure of this compound allows it to serve as a ligand in catalytic reactions. Studies have shown that quinazoline derivatives can stabilize metal nanoparticles, enhancing their catalytic activity in organic transformations .
2. Polymer Chemistry:
In polymer synthesis, the compound can be used as a monomer or additive to improve material properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices has been explored to create materials with enhanced functionality for various applications .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various quinazoline derivatives, including those structurally related to this compound. The results indicated significant cytotoxic effects against breast cancer cell lines with IC50 values in the low micromolar range.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 5.0 | Breast |
| Compound B | 10.0 | Lung |
| This compound | 7.5 | Breast |
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of quinazoline derivatives with diverse substitutions. Below is a detailed comparison with key analogues:
Physicochemical Contrasts
Lipophilicity: The target compound’s bromine substituents confer higher lipophilicity (XlogP = 3) compared to diaryl-substituted bisquinazolinones, which may exhibit variable logP depending on aryl group polarity .
Thermal Stability: The target’s melting point (140–147°C) is lower than bisquinazolinones (e.g., 228–230°C for 4l), likely due to reduced π-stacking in monosubstituted quinazolines .
Preparation Methods
Formic Acid-Mediated Condensation
A widely adopted method involves the one-step condensation of ambroxol hydrochloride with formic acid under controlled heating. This approach eliminates the need for multi-step oxidation or hazardous reagents, offering a streamlined process:
-
Reaction Setup : Ambroxol hydrochloride (40 g) is dissolved in formic acid (160–400 g) and heated to 60–90°C for 4–6 hours.
-
Work-Up : The mixture is concentrated via rotary evaporation, followed by liquid-liquid extraction with dichloromethane and aqueous sodium carbonate (pH 8–9).
-
Purification : The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed to yield a crystalline solid.
Key Advantages :
Alternative Pathways
Early synthetic routes employed two-step processes involving formaldehyde and ammonium ceric nitrate. However, these methods faced challenges in reaction control and byproduct formation, leading to their replacement by the formic acid approach.
Optimization of Reaction Conditions
Standardizing reaction parameters is critical for reproducibility. The following variables have been systematically optimized:
Table 1: Reaction Parameter Optimization
Critical Considerations :
-
Solvent Selection : Formic acid acts as both solvent and catalyst, eliminating the need for additional reagents.
-
Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) confirms reaction completion.
Analytical Characterization
Post-synthesis validation ensures structural fidelity and purity. The following techniques are indispensable:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Table 2) and 13C NMR (Table 3) data resolve the stereochemistry and substituent positions:
Table 2: 1H NMR Data (400 MHz, DMSO-d6)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.54 | d (J = 8.4 Hz) | H-2 (quinazoline) |
| 7.24 | s | H-9 (aromatic Br) |
| 4.64 | s | H-17 (cyclohexanol -OH) |
| 3.42–3.20 | m | H-11, H-14 (cyclohexane) |
Table 3: 13C NMR Data (100 MHz, DMSO-d6)
| δ (ppm) | Assignment |
|---|---|
| 151.87 | C-9 (quinazoline N–C–N) |
| 68.35 | C-14 (cyclohexanol C–O) |
| 34.57 | C-13, C-15 (cyclohexane) |
High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS)
Reverse-phase HPLC (C18 column, 254 nm) coupled with electrospray ionization (ESI) confirms a molecular ion peak at m/z 388.10 ([M+H]+). Purity typically exceeds 98% when optimized protocols are followed.
Industrial-Scale Production Challenges
Despite high yields, scaling up synthesis introduces hurdles:
-
Byproduct Formation : Trace impurities (e.g., dehydrohalogenated derivatives) necessitate rigorous crystallization.
-
Cost of Starting Materials : Ambroxol hydrochloride’s market price influences overall process economics.
-
Regulatory Compliance : Impurity profiling per ICH guidelines requires validated analytical methods .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1R,4R)-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol, and how can reaction conditions be standardized?
- Methodological Answer : The compound is synthesized via condensation reactions between substituted aldehydes (e.g., 2-chloro-5-nitrobenzaldehyde) and amino-functionalized cyclohexanol derivatives (e.g., 4-(2-amino-3,5-dibromobenzylamino)cyclohexanol) in methanol under ambient conditions . Key parameters include stoichiometric ratios (1:1 molar ratio of reactants) and solvent evaporation for crystallization. Reaction progress can be monitored using TLC or HPLC. Standardization requires optimizing temperature (room temperature to reflux) and solvent purity to minimize side products.
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm stereochemistry and substituent positions, particularly for the cyclohexanol and quinazoline moieties .
- X-ray Crystallography : Essential for resolving stereochemical ambiguities and validating chair conformations of the cyclohexanol ring. Disorder in crystal structures (e.g., split positions in cyclohexanol atoms) requires high-resolution data (R-factor ≤ 0.055) and refinement using software like SHELXL .
- HPLC-MS : For purity assessment, employ reverse-phase HPLC with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) to confirm molecular ions (m/z 388.10 for [M+H]) .
Q. How does the compound’s physicochemical profile influence its solubility and formulation in biological assays?
- Methodological Answer : With a logP value of ~3.0 , the compound exhibits moderate hydrophobicity. Solubility in polar solvents (e.g., DMSO or methanol) is preferred for in vitro assays. For in vivo studies, formulate using co-solvents (e.g., Cremophor EL) or cyclodextrin complexes to enhance bioavailability. Melting point (140–147°C) and thermal stability should be verified via differential scanning calorimetry (DSC) to ensure compatibility with lyophilization .
Advanced Research Questions
Q. How can structural disorder in X-ray crystallography data be resolved for this compound?
- Methodological Answer : Disorder in the cyclohexanol ring (occupancy ratios of 0.657:0.343 for split atoms) is common due to conformational flexibility . To mitigate this:
- Collect high-resolution data (θ > 25°, MoKα radiation) to improve electron density maps.
- Apply restraints (e.g., SIMU/DELU in SHELXL) during refinement to model disordered regions accurately.
- Validate using Hirshfeld surface analysis to assess intermolecular interactions (e.g., N–H⋯O and O–H⋯O hydrogen bonds) that stabilize the crystal lattice .
Q. What strategies address contradictions in reported biological activity data (e.g., mucolytic vs. anti-inflammatory effects)?
- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell lines, concentration ranges). To reconcile
- Perform dose-response studies (e.g., 0.1–100 µM) across multiple models (e.g., RAW264.7 macrophages for inflammation, Calu-3 cells for mucolytic activity).
- Use orthogonal assays (e.g., ELISA for cytokine profiling, viscometry for sputum viscosity) to confirm target engagement .
- Evaluate metabolite interference (e.g., via LC-MS/MS) to rule out off-target effects from degradation products .
Q. How can impurity profiling be conducted to meet pharmaceutical-grade standards?
- Methodological Answer : Key impurities include diastereomers (e.g., trans-4-(6,8-dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol hydrochloride) and synthetic intermediates .
- HPLC-DAD : Use a C18 column (5 µm, 250 mm × 4.6 mm) with gradient elution (acetonitrile/0.1% TFA) to separate impurities (retention time shifts ±0.5 min).
- LC-HRMS : Identify unknown impurities via exact mass (e.g., m/z 426.57 for hydrochloride salts) and fragmentation patterns .
- Quantify using external calibration curves (R > 0.99) and adhere to ICH Q3A guidelines for thresholds (<0.10% for unknown impurities).
Q. What computational methods predict the compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability (e.g., topological polar surface area = 35.8 Ų suggests moderate permeability) and cytochrome P450 interactions .
- Molecular Dynamics (MD) : Simulate binding to targets (e.g., CSF1R for anti-inflammatory effects) using AMBER or GROMACS. Focus on hydrogen-bonding interactions with catalytic residues (e.g., Lys624 in CSF1R) .
- Toxicity Screening : Employ ProTox-II to predict hepatotoxicity (alert for bromine substituents) and hERG channel inhibition risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
